1h,1h-Perfluorooctadecan-1-ol

Langmuir-Blodgett films 2D crystallization Atomic Force Microscopy

1H,1H-Perfluorooctadecan-1-ol (CAS 242142-82-1), also designated F18OH, is a long-chain perfluorinated fatty alcohol with molecular formula C18H3F35O and molecular weight 900.16 g/mol. It belongs to the class of 1H,1H-perfluoroalcohols, characterized by a fully fluorinated C17 perfluoroheptadecyl segment (CF3(CF2)16–) attached to a single –CH2OH head group, with no ethylene spacer between the perfluorinated chain and the hydroxyl-bearing carbon.

Molecular Formula C18H3F35O
Molecular Weight 900.2 g/mol
CAS No. 242142-82-1
Cat. No. B1586989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h,1h-Perfluorooctadecan-1-ol
CAS242142-82-1
Molecular FormulaC18H3F35O
Molecular Weight900.2 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C18H3F35O/c19-2(20,1-54)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h54H,1H2
InChIKeyFRVXTIVSYJQTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H-Perfluorooctadecan-1-ol (CAS 242142-82-1) – Physical-Chemical Baseline for Scientific Procurement


1H,1H-Perfluorooctadecan-1-ol (CAS 242142-82-1), also designated F18OH, is a long-chain perfluorinated fatty alcohol with molecular formula C18H3F35O and molecular weight 900.16 g/mol . It belongs to the class of 1H,1H-perfluoroalcohols, characterized by a fully fluorinated C17 perfluoroheptadecyl segment (CF3(CF2)16–) attached to a single –CH2OH head group, with no ethylene spacer between the perfluorinated chain and the hydroxyl-bearing carbon . The compound is a solid at ambient temperature with a melting point of 152–156 °C, a boiling point of 211 °C at 100 mmHg (318.2 °C at 760 mmHg), and a predicted density of 1.749 g/cm³ . Its calculated LogP of 10.71 and polar surface area of 20.23 Ų reflect extreme hydrophobicity coupled with a single hydrogen-bond donor site, making it a model amphiphile for studying perfluorinated chain self-assembly at interfaces .

Why 1H,1H-Perfluorooctadecan-1-ol Cannot Be Replaced by Shorter-Chain Perfluorinated or Hydrogenated Alcohols


Substituting 1H,1H-perfluorooctadecan-1-ol with a shorter-chain perfluorinated alcohol such as F14OH (CF3(CF2)12CH2OH) or the fully hydrogenated analog octadecanol (C18OH) produces fundamentally different interfacial behaviour that cannot be compensated by adjusting concentration or processing parameters. The perfluorinated C18 chain (F18OH) generates a chain-length-dependent domain morphology, crystalline packing order, and miscibility profile that are structurally programmed into the molecule and lost upon chain truncation or hydrogenation [1]. In mixed Langmuir monolayers with fluoroaryl surfactants, F18OH remains fully miscible across all compositions, whereas C18OH phase-separates irreversibly—meaning a formulation designed around F18OH cannot be reformulated with C18OH without complete redesign of the surfactant system [2]. These differences arise from the intrinsic stiffness, helical conformation, and weak intermolecular forces of perfluorinated chains, which produce 2D solid-like aggregates at surface densities where hydrogenated alcohols remain liquid-disordered [1].

Quantitative Differentiation Evidence: 1H,1H-Perfluorooctadecan-1-ol vs. Closest Analogs


Monolayer Domain Architecture: F18OH Generates Hexagonal 2D Crystals While F14OH Forms Entangled Threads

When transferred onto silicon wafers by the Langmuir-Blodgett technique at zero surface pressure and low surface density (0.7–0.85 nm²/molecule, T = 20 °C), F18OH spontaneously forms solid-like domains with well-defined, mostly hexagonal (starry) polygonal shapes, whereas the shorter-chain F14OH (CF3(CF2)12CH2OH) forms an entangled network of round-edged threads under identical conditions [1]. Atomic Force Microscopy (AFM) height profiles confirm both domain types have similar heights (~2.5–3.0 nm), indicating perpendicular molecular orientation, but the lateral morphology is entirely chain-length-dependent. A 20:80 molar mixture of F14OH + F18OH produces both morphologies simultaneously—hexagonal domains surrounded by zigzagging threads—demonstrating that the two alcohols segregate during 2D crystallization rather than co-crystallizing [1]. This morphological divergence is the first direct visual evidence that perfluorinated alcohol chain length programs the nanoscale architecture of Langmuir films.

Langmuir-Blodgett films 2D crystallization Atomic Force Microscopy surface patterning

Monolayer Miscibility with Fluoroaryl Surfactants: F18OH Is Fully Miscible Whereas Hydrogenated C18OH Phase-Separates

In mixed Langmuir monolayers with the fluoroaryl surfactant PBD (11,11-difluoro-11-(pentafluorophenyl)undecan-1-ol), F18OH exhibits complete 2D miscibility across the entire composition range (X = 0 to 1), evidenced by a single collapse pressure (πC) at every mole fraction that rises monotonically from ~32 mN/m (pure PBD) to ~38 mN/m (pure F18OH) [1]. In sharp contrast, the fully hydrogenated analog octadecanol (C18OH) is immiscible with PBD: at mole fractions X(C18OH) > 0.3, two distinct collapse pressures are observed in the π–A isotherms, with the first collapse remaining constant at ~32 mN/m (characteristic of pure PBD being expelled from the mixed film) [1]. Brewster Angle Microscopy (BAM) images corroborate these findings, showing homogeneous films for PBD/F18OH mixtures and phase-separated morphologies with white circular domains for PBD/C18OH [1]. The excess free energy of mixing (ΔGexc) and interaction parameter (α) calculations further quantify the thermodynamic preference for PBD–F18OH mixing versus PBD–C18OH demixing.

mixed Langmuir monolayers 2D miscibility collapse pressure analysis fluoroaryl surfactants

Thermal Stability: F18OH Melting Point Exceeds Hydrogenated C18OH by Over 90 °C

1H,1H-Perfluorooctadecan-1-ol (F18OH) exhibits a melting point of 152–156 °C , which is approximately 93–97 °C higher than that of its fully hydrogenated chain-length analog, 1-octadecanol (C18OH, stearyl alcohol), which melts at 59.4–59.8 °C [1]. This thermal stability differential is a direct consequence of the perfluorinated chain: the larger cross-section of –CF2– groups (0.283 nm² vs. 0.185 nm² for –CH2–) increases molar volume, density, and cohesive energy in the solid state, while the characteristic helical conformation of perfluorinated chains produces stronger intermolecular packing than the planar all-trans conformation of hydrogenated chains [2]. Although no single study performs a head-to-head DSC comparison of F18OH and C18OH, the melting point data from authoritative chemical databases are internally consistent and align with the broader class-level observation that perfluorinated amphiphiles possess greater thermal resistance than their hydrogenated counterparts [2].

thermal stability phase transition differential scanning calorimetry high-temperature coatings

2D Crystalline Packing Efficiency: F18OH Exhibits Tighter Monolayer Packing Than F14OH

Grazing Incidence X-ray Diffraction (GIXD) measurements on Langmuir films at zero surface pressure reveal that both F14OH and F18OH organize into 2D hexagonal lattices, but with quantifiable differences in packing [1]. The coherence length (lc), a measure of crystalline domain size calculated as 2π/FWHM, is lc(F14OH) > 320 nm versus lc(F18OH) ≈ 300 nm [1]. However, the cross-sectional area per molecule in the hexagonal lattice is 0.286 nm²/molecule for F14OH and 0.285 nm²/molecule for F18OH, with F14OH displaying a larger liftoff area (A0) in the π–A isotherm—indicating lower cohesion and less efficient packing of the shorter fluorinated chains in the condensed phase [1]. Furthermore, GIXD diffraction signals for F18OH are detectable up to a molecular area of 0.8 nm²/molecule, compared to 0.7 nm²/molecule for F14OH, indicating that F18OH sustains crystalline order at lower surface densities [1]. At 15 mN/m surface pressure, F18OH maintains a well-defined hexagonal structure with vertical chain orientation, confirming that its packing remains robust under compression [1].

Grazing Incidence X-ray Diffraction monolayer packing coherence length 2D lattice

Molecular Dynamics Simulation Evidence: F18OH Forms More Ordered 2D Aggregates Than Both F14OH and Hydrogenated H18OH

Atomistic Molecular Dynamics (MD) simulations of Langmuir films at 0.6 nm²/molecule and 293.15 K provide a quantitative molecular-level comparison of four alcohols: F12OH, F14OH, F16OH, F18OH, and the hydrogenated analog H18OH [1]. The simulations reveal a clear chain-length-dependent organization hierarchy: F18OH forms the most highly organized domains, with better alignment between adjacent molecules, fewer structural defects, and more sharply defined domain edges compared to F14OH [1]. In contrast, the hydrogenated alcohol H18OH forms liquid-like disordered structures lacking the faceted geometry and crystalline packing observed for all perfluorinated alcohols [1]. Analysis of simulation trajectories shows that F18OH molecules have the highest tendency for parallel alignment and perpendicular orientation relative to the water surface, with close hexagonal packing confirmed by calculated diffraction spectra that match experimental GIXD data [1]. The simulation snapshots visually demonstrate that F18OH aggregates contain fewer molecules lying parallel to the water surface and exhibit minimal deviation from vertical orientation, whereas F14OH aggregates contain more tilted and disordered molecules at their periphery [1].

molecular dynamics simulation self-assembly 2D aggregate organization perfluorinated chain stiffness

Evidence-Backed Application Scenarios for 1H,1H-Perfluorooctadecan-1-ol in Scientific and Industrial Settings


Langmuir-Blodgett Fabrication of Hexagonally Ordered 2D Nanopatterned Surfaces

When the objective is to produce solid substrates bearing well-defined, geometrically regular fluorinated domains—for example, as templates for nanoparticle assembly, etch resists, or model hydrophobic surfaces—F18OH is the compound of choice because it spontaneously forms hexagonal (starry) solid domains upon LB transfer at zero surface pressure, as demonstrated by AFM imaging [1]. F14OH cannot substitute for this purpose, as it forms only entangled thread-like networks lacking geometric order. The hexagonal domains of F18OH coexist with a gaseous phase at low surface density, allowing the domain density to be tuned by adjusting the deposition area per molecule, while the 2D crystalline order is maintained up to at least 15 mN/m surface pressure as confirmed by GIXD [1].

Formulation of Homogeneous Mixed Fluorocarbon–Hydrocarbon Coatings with Fluoroaryl Co-Surfactants

In applications requiring a homogeneous mixed monolayer containing both a perfluorinated alcohol and a fluoroaryl surfactant (e.g., PBD-type molecules used in advanced coating formulations), F18OH is uniquely suitable because of its full 2D miscibility with PBD across all compositions, producing single-collapse-pressure films without phase separation [2]. The hydrogenated analog C18OH is immiscible and will phase-separate at mole fractions above 0.3, leading to film heterogeneity and performance inconsistency. This miscibility advantage has been quantified through collapse pressure vs. composition analysis and validated by Brewster Angle Microscopy, providing a rigorous basis for selecting F18OH over C18OH in mixed fluorinated coating development [2].

High-Temperature Surface Modification and Coating Processes Requiring Solid-State Stability Above 100 °C

For hot-melt coating, polymer compounding, or surface grafting reactions conducted at temperatures above 100 °C, F18OH offers a critical processing window because its melting point (152–156 °C) exceeds that of the hydrogenated analog C18OH (59.4–59.8 °C) by over 90 °C [3]. This means F18OH can be handled, blended, and thermally processed as a solid at temperatures where C18OH would exist as a liquid, potentially altering the coating rheology, causing phase migration, or prematurely volatilizing. The thermal stability advantage is a direct consequence of perfluorinated chain stiffness and higher cohesive energy density, as established by the broader class behaviour of perfluorinated amphiphiles [4].

Fundamental Research on Perfluorinated Chain Self-Assembly and 2D Crystallization Mechanisms

For academic and industrial research groups investigating the fundamentals of perfluorinated amphiphile self-assembly at interfaces, F18OH is the optimal C18-length probe molecule because its behaviour has been characterized by a uniquely comprehensive multi-technique dataset: π–A isotherms, AFM domain imaging, synchrotron GIXD with lattice parameter determination, and fully validated atomistic MD simulations [1]. The MD simulations specifically show that F18OH forms the most ordered aggregates among the studied perfluorinated alcohols (F12OH–F18OH), with near-vertical chain orientation and minimal defects, making it the cleanest experimental and computational model system for studying perfluorinated 2D crystallization [1]. The direct comparability between experimental GIXD spectra and MD-calculated diffraction patterns for F18OH provides a validated platform for in silico prediction of perfluorinated film properties that is not available for any other chain length in the series [1].

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